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Compound of Interest

Compound Name:
1H-Imidazole-4-sulfonyl chloride

hydrochloride

CAS No.: 1416352-08-3

Cat. No.: B1400397 Get Quote

Executive Summary & Product Profile
1H-Imidazole-4-sulfonyl chloride hydrochloride (often abbreviated as ImSO₂Cl) is a

specialized sulfonylating reagent used primarily to introduce the imidazylate (imidazole-1-

sulfonate) leaving group. Unlike standard alternatives like Tosyl chloride (TsCl) or Mesyl

chloride (MsCl), ImSO₂Cl offers a unique "tunable" reactivity profile.

While standard sulfonates have fixed leaving group abilities, the imidazylate group is relatively

stable under neutral conditions but can be remotely activated via protonation or alkylation of

the imidazole nitrogen. This guide compares its chemoselectivity, stability, and performance

against industry standards, addressing both chemical cross-reactivity (selectivity) and

immunological implications.

Key Technical Specifications
CAS Number: 58767-51-4 (Free base), 1467-16-9 (HCl salt context)

Molecular Formula: C₃H₃ClN₂O₂S[1] · HCl

Primary Application: Synthesis of Imidazylates (tunable nucleofuges), derivatization of

amines/alcohols for HPLC/MS.
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile).

Mechanistic Insight: The "Tunable" Leaving Group
The primary advantage of 1H-Imidazole-4-sulfonyl chloride over alternatives is the Remote

Activation Mechanism.

Attachment: The reagent reacts with a substrate (ROH) to form a stable Imidazylate (RO-

SO₂-Im).

Stability: The neutral imidazylate is thermally stable and resistant to premature hydrolysis,

unlike Triflates.

Activation: Upon treatment with acid (H⁺) or a methylating agent (MeI), the distal nitrogen is

quaternized. This inductively destabilizes the S-O bond, transforming the leaving group from

"moderate" (like Tosylate) to "hyper-reactive" (approaching Triflate).

Diagram: Remote Activation Pathway

Figure 1: Remote Activation Mechanism of Imidazylate Leaving Groups
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Comparative Performance Analysis
This section evaluates ImSO₂Cl against standard sulfonyl chlorides.

Chemical Selectivity & Stability
The "Cross-reactivity" in a chemical synthesis context refers to the reagent's propensity to react

with competing functional groups (Chemoselectivity).
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Feature
1H-Imidazole-4-

sulfonyl Cl
Tosyl Chloride (TsCl)

Triflic Anhydride

(Tf₂O)

Reactivity (Initial) Moderate (Selective) Low to Moderate
Extremely High (Non-

selective)

Leaving Group Ability
Tunable (Low

High)
Fixed (Moderate) Fixed (Very High)

Thermal Stability High (Stable >100°C) High
Low (Decomposes

exothermically)

Chemoselectivity
High (1° > 2°

Alcohols)
Moderate

Low (Reacts with

everything)

Byproducts
Imidazole (Water

soluble, easy removal)

Tosylic acid (High UV,

hard to remove)
Triflic acid (Corrosive)

Performance Verdict:

Vs. Triflates: ImSO₂Cl is superior for scale-up. Triflates are often too unstable for large-scale

manufacturing. Imidazylates allow you to purify the intermediate before the substitution step.

Vs. Tosylates: ImSO₂Cl is superior for difficult substitutions. If a Tosylate is too unreactive to

be displaced, an Imidazylate can be "supercharged" in situ to force the reaction.

Immunological Cross-Reactivity (Safety Note)
For researchers in drug development, "cross-reactivity" often implies allergic potential.

Sulfonamide Allergy: Typical "sulfa" allergies are triggered by the N4-arylamine motif (e.g.,

Sulfamethoxazole).

1H-Imidazole-4-sulfonyl chloride: Contains a sulfonamide moiety but lacks the N4-arylamine.

Risk Profile: While theoretical cross-reactivity with sulfa-antibodies is low, the reagent is a

potent sensitizer (H317, H334). It should be handled as a potential hapten that can

conjugate to proteins and induce novel immune responses, distinct from classical sulfa

allergy.
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Experimental Protocols
Protocol A: Synthesis of Imidazylates (General)
Objective: Convert a secondary alcohol to a stable imidazylate.

Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DMF or DCM.

Base Addition: Add Imidazole (2.0 equiv) or Pyridine (1.5 equiv) as a scavenger.

Reagent Addition: Cool to 0°C. Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2

equiv) portion-wise.

Note: The HCl salt is hygroscopic; handle under inert atmosphere (N₂/Ar).

Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HCl) and water.

Advantage:[2][3][4] The byproduct (imidazole) is water-soluble, unlike p-toluenesulfonic

acid which often streaks on silica.

Protocol B: "Remote Activation" Substitution
Objective: Displace the imidazylate with a nucleophile (e.g., Azide, Cyanide).

Setup: Dissolve the purified Imidazylate in DMF.

Nucleophile: Add the nucleophile (e.g., NaN₃, 1.5 equiv).

Activation: Add Methyl Iodide (MeI) (1.1 equiv) or a catalytic acid.

Mechanism:[5] MeI methylates the imidazole ring (N3 position), creating a cationic leaving

group.

Reaction: Stir at RT or mild heat (40°C). The displacement occurs rapidly due to the

enhanced leaving group ability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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